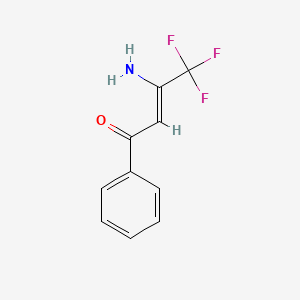
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- is an organic compound with the molecular formula C10H10F3NO It is a derivative of butenone, featuring an amino group, a phenyl group, and three fluorine atoms attached to the terminal carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- typically involves the reaction of 3-amino-1-phenyl-2-buten-1-one with a fluorinating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides (R-X) can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure which imparts unique physical and chemical properties.
Mécanisme D'action
The mechanism by which 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the modification of protein function and the disruption of cellular pathways. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-phenyl-2-buten-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4-Phenyl-3-buten-2-one: Similar structure but without the amino group, leading to different chemical behavior.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Contains the trifluoromethyl group but differs in the position of functional groups.
Uniqueness
2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- is unique due to the combination of the amino group, phenyl group, and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased electrophilicity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H8F3NO |
|---|---|
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
(Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2/b9-6- |
Clé InChI |
TUUKLDIAZOOYSM-TWGQIWQCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C(/C(F)(F)F)\N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


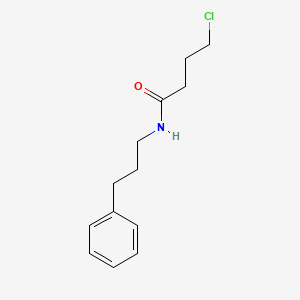



![methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13894862.png)
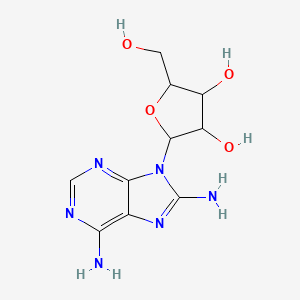
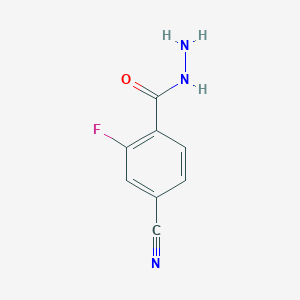
![4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13894874.png)
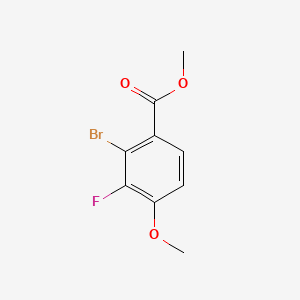

![9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B13894898.png)

![5-[(Oxan-2-yl)oxy]pent-2-en-1-ol](/img/structure/B13894915.png)
![4-[2-(4-methylphenoxy)acetyl]Benzaldehyde](/img/structure/B13894916.png)
